N-Hexadecanoyl-lactosylceramide
Description
Properties
Molecular Formula |
C46H87NO13 |
|---|---|
Molecular Weight |
862 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C16:0-Lactosylceramide; N-Palmitoyl-lactosylceramide |
Origin of Product |
United States |
Scientific Research Applications
Role in Cellular Signaling and Inflammation
Lactosylceramide is implicated in several signaling pathways that regulate inflammation and cell proliferation. Research indicates that lactosylceramide can mediate inflammatory responses through pathways involving reactive oxygen species and various kinases such as JNK and ERK. For instance, studies have shown that lactosylceramide enhances the expression of adhesion molecules like ICAM-1, which are crucial for leukocyte recruitment during inflammation . This suggests that targeting lactosylceramide synthesis or signaling pathways could be a viable strategy for managing inflammatory diseases such as atherosclerosis and inflammatory bowel disease.
Mitochondrial Dysfunction in Diabetes
Lactosylceramide has been identified as a significant factor contributing to mitochondrial dysfunction, particularly in diabetic conditions. Elevated levels of lactosylceramide have been linked to impaired mitochondrial respiration and calcium retention in diabetic hearts. This dysfunction may lead to increased susceptibility to cardiac complications associated with diabetes . Therefore, lactosylceramide metabolism presents a promising target for therapeutic strategies aimed at restoring mitochondrial function and improving cardiac health in diabetic patients.
Cancer Research
Lactosylceramide's role in cell proliferation has garnered attention in cancer research. It has been observed that lactosylceramide can promote the proliferation of certain cancer cell types by activating oncogenic signaling pathways . Inhibiting lactosylceramide synthesis may offer a novel approach for cancer therapies, particularly for cancers characterized by aberrant cell growth.
Neurodegenerative Diseases
The involvement of lactosylceramide in neuroinflammation suggests its potential relevance in neurodegenerative diseases like Alzheimer's disease. Studies indicate that lactosylceramide may influence amyloid-beta aggregation, a hallmark of Alzheimer's pathology . Thus, modulating lactosylceramide levels could provide insights into therapeutic avenues for neurodegeneration.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between N-Hexadecanoyl-lactosylceramide and related glycosphingolipids:
*Estimated based on structural analogs.
Key Observations:
- Acyl Chain Length: The C16:0 acyl chain in this compound enhances membrane integration compared to shorter-chain analogs (e.g., C12:0), influencing lipid raft formation and protein interactions .
- Deuterated Analogs: N-Hexadecanoyl-D3-lactosylceramide serves as an internal standard in mass spectrometry, enabling precise quantification of endogenous lactosylceramides in metabolic studies .
- Lyso-Forms : Lyso-lactosylceramide, lacking the acyl chain, exhibits altered solubility and participates in apoptotic signaling rather than structural membrane roles .
Role in Signaling Pathways
- This compound activates NADPH oxidase in immune cells, a mechanism shared with natural lactosylceramides but with higher reproducibility due to its defined structure .
Metabolic and Disease Studies
- Deuterated analogs (e.g., N-Hexadecanoyl-D3-lactosylceramide) are critical for tracking glycosphingolipid turnover in Fabry disease and Niemann-Pick disorders .
- Natural lactosylceramides with very-long-chain acyl groups (e.g., C24:0) accumulate in Gaucher disease, whereas semisynthetic C16:0 analogs are used to study substrate reduction therapies .
Comparative Stability
- This compound’s saturated acyl chain improves oxidative stability over unsaturated analogs, making it preferable for long-term experiments .
Q & A
Q. What methodologies are recommended for structural identification of N-Hexadecanoyl-lactosylceramide in lipidomics studies?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational. For NMR, analyze characteristic proton signals for the hexadecanoyl chain (δ 0.8–1.3 ppm) and lactosyl headgroup (δ 3.5–5.5 ppm). MS should employ electrospray ionization (ESI) in positive-ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts, with fragmentation patterns confirming acyl chain length and glycosidic linkages. High-resolution MS (HRMS) resolves isotopic peaks for accurate mass determination .
Q. How are metabolic pathways of this compound typically mapped in vitro?
Radiolabeled precursors (e.g., ¹⁴C-palmitate) are incorporated into cultured cells, followed by lipid extraction and thin-layer chromatography (TLC) to track metabolite formation. Enzymatic assays using β-glucosidase or galactosidase inhibitors help identify rate-limiting steps. Dawson (1972) demonstrated this approach to elucidate ceramide glycosylation pathways .
Q. What analytical techniques are used to quantify this compound in biological samples?
Normal-phase HPLC coupled with evaporative light scattering detection (ELSD) provides semi-quantitative data, while liquid chromatography-tandem MS (LC-MS/MS) offers high sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects. Gong et al. (2004) validated this method for lipid raft studies .
Advanced Research Questions
Q. How does this compound modulate lipid raft dynamics in cell signaling?
Advanced fluorescence resonance energy transfer (FRET) and super-resolution microscopy are used to visualize its spatial organization in rafts. Gong et al. (2004) reported that its saturated acyl chain promotes raft stability, enhancing pro-inflammatory signaling in macrophages. Contrastingly, unsaturated analogs disrupt raft integrity .
Q. What experimental designs address contradictions in its role in immune responses?
Pannu et al. (2005) observed immunosuppressive effects via TGF-β upregulation, while other studies link it to NF-κB activation. To resolve this, use cell-type-specific knockdown models (e.g., siRNA targeting lactosylceramide synthases) and measure cytokine profiles under varying lipid concentrations. Meta-analyses of transcriptomic datasets can identify context-dependent pathways .
Q. What technical challenges arise in synthesizing this compound with high purity?
The lactosyl headgroup’s stereochemistry requires enzymatic synthesis (e.g., galactosyltransferases) or solid-phase methods to avoid side products. Reverse-phase HPLC with C18 columns and isopropanol/water gradients achieves >95% purity. Contaminants like sphingomyelin must be excluded via preparatory TLC .
Q. How can researchers optimize experimental reproducibility in studies of its pro-apoptotic effects?
Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and use lipid:BSA complexes for uniform delivery. Include controls with scrambled acyl chains (e.g., C18:0 analogs) to isolate chain-length-specific effects. Document protocols using guidelines from experimental design literature .
Q. What computational models integrate this compound into sphingolipid metabolic networks?
Systems biology tools like COPASI simulate flux balance analysis, incorporating kinetic parameters from enzymatic assays (e.g., Kₐ for glucosylceramide synthase). Calibrate models with LC-MS/MS time-course data to predict metabolite accumulation under genetic or pharmacological perturbations .
Q. How do researchers validate its interaction with membrane receptors like TLR4?
Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff). Co-immunoprecipitation in detergent-resistant membranes confirms colocalization. Functional assays (e.g., luciferase reporters for TLR4 activity) establish causality. Cross-reference findings with lipidomics datasets to rule out indirect effects .
Q. What strategies mitigate batch-to-batch variability in cell-based assays?
Implement quality control (QC) metrics: pre-screen lipid stocks via MALDI-TOF MS and normalize biological replicates using housekeeping lipids (e.g., cholesterol). Use factorial experimental designs to statistically isolate variability sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
